2-(3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-fluoro-4-methoxyphenyl)acetamide

Description

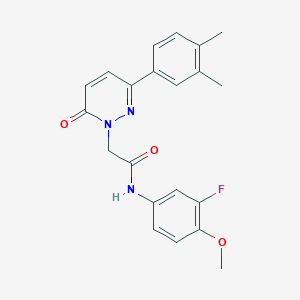

2-(3-(3,4-Dimethylphenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-fluoro-4-methoxyphenyl)acetamide is a pyridazinone-based acetamide derivative characterized by a 6-oxopyridazinone core substituted with a 3,4-dimethylphenyl group at the 3-position. The acetamide moiety links the pyridazinone ring to a 3-fluoro-4-methoxyphenyl group, introducing both lipophilic (methyl, fluoro) and polar (methoxy) substituents.

Properties

IUPAC Name |

2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]-N-(3-fluoro-4-methoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20FN3O3/c1-13-4-5-15(10-14(13)2)18-7-9-21(27)25(24-18)12-20(26)23-16-6-8-19(28-3)17(22)11-16/h4-11H,12H2,1-3H3,(H,23,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GREZGXUQCLHDGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC(=C(C=C3)OC)F)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20FN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-fluoro-4-methoxyphenyl)acetamide is a complex organic molecule belonging to the class of pyridazine derivatives. Its unique structural features, including a pyridazine ring and various substituents, suggest significant potential for biological activity, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 378.43 g/mol. The compound features a pyridazine core, which is known for its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C21H22N4O2 |

| Molecular Weight | 378.43 g/mol |

| LogP | 4.7756 |

| Hydrogen Bond Acceptors | 6 |

| Hydrogen Bond Donors | 1 |

| Polar Surface Area | 67.084 Ų |

Anticancer Properties

Recent studies have indicated that compounds similar to This compound exhibit promising anticancer activity. For instance, a screening assay conducted by the National Cancer Institute evaluated various pyridazine derivatives against a panel of cancer cell lines, including leukemia and solid tumors. The results indicated that certain derivatives demonstrated selective cytotoxicity towards specific cancer types, suggesting potential therapeutic applications in oncology .

Case Study: Anticancer Screening Results

In an in vitro evaluation of related compounds:

- Compound A showed moderate activity against leukemia cell lines (K-562).

- Compound B exhibited significant cytotoxic effects on colon cancer cells (HCT-15).

- Compound C was noted for its low toxicity across various cell lines but displayed some sensitivity in melanoma (SK-MEL-5) at concentrations around 10 µM.

These findings highlight the importance of further investigating the structure-activity relationship (SAR) to optimize the efficacy of similar compounds.

The biological mechanisms underlying the activity of pyridazine derivatives often involve:

- Enzyme Inhibition: Many compounds act as inhibitors of specific enzymes involved in cancer cell proliferation.

- Cell Cycle Disruption: Some derivatives have been shown to interfere with cell cycle progression, leading to apoptosis in malignant cells.

- Signal Transduction Pathway Modulation: The interaction with various cellular pathways can lead to altered gene expression profiles conducive to reduced tumor growth.

Comparative Analysis with Related Compounds

To understand the unique properties of This compound , a comparative analysis with structurally related compounds is essential.

| Compound Name | Biological Activity | Notable Features |

|---|---|---|

| 2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide | Moderate anticancer activity | Lacks fluorine substitution |

| N-(3-cyanophenyl)-2-[3-(3,4-dimethylphenyl)-6-oxopyridazin]butanamide | Low cytotoxicity | Higher logP value |

| 4-methoxy-6-oxopyridazin-1(6H)-yl)acetic acid | Various biological activities | Simpler structure |

Comparison with Similar Compounds

Structural Analogues

Pyridazinone-acetamide hybrids are a well-studied class due to their modular synthesis and tunable bioactivity. Below is a comparative analysis with structurally related compounds:

Key Observations :

- Substituent Effects: The target compound’s 3,4-dimethylphenyl group enhances lipophilicity compared to halogenated (Cl, Br) or sulfonamide-containing analogues .

- Synthetic Efficiency : Yields vary significantly across analogues. reports a high yield (79%) using sulfonamide coupling, whereas bromophenyl derivatives () show lower yields (10–46%), likely due to steric or electronic challenges in aryl amidation .

Analytical and Spectral Data

Notes:

- The target compound’s spectral profile is anticipated to align with pyridazinone-acetamide scaffolds, with distinct aromatic and methyl resonances in 1H NMR .

- Elemental analysis discrepancies in highlight the importance of purity checks for accurate comparisons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.